3-[4-(4-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
CAS No.: 1251675-28-1
Cat. No.: VC7500724
Molecular Formula: C21H25N5O3S
Molecular Weight: 427.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251675-28-1 |
|---|---|
| Molecular Formula | C21H25N5O3S |
| Molecular Weight | 427.52 |
| IUPAC Name | 3-[4-(4-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
| Standard InChI | InChI=1S/C21H25N5O3S/c1-13(2)12-26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-10-8-24(9-11-25)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3,(H,22,29) |
| Standard InChI Key | UMXHDCLXFDQGJJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C<sub>21</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub>S, with a molecular weight of 427.52 g/mol. Its IUPAC name systematically describes the fused ring system: the thiazolo[4,3-d]pyrimidine core is substituted at position 3 with a 4-(4-methylphenyl)piperazine-1-carbonyl group and at position 6 with a 2-methylpropyl (isobutyl) chain. The dione functionality at positions 5 and 7 introduces hydrogen-bonding capacity, critical for target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1251675-28-1 |
| Molecular Formula | C<sub>21</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub>S |
| Molecular Weight | 427.52 g/mol |
| SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C |
| InChIKey | UMXHDCLXFDQGJJ-UHFFFAOYSA-N |
The stereoelectronic profile of the molecule is defined by its planar thiazolopyrimidine system and the flexible piperazine moiety, which may adopt multiple conformations in solution.
Structural Motifs and Pharmacophoric Elements
The compound integrates three pharmacologically relevant motifs:
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Thiazolopyrimidine Core: A bicyclic system combining thiazole and pyrimidine rings, known to modulate kinase and protease activities.
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Piperazine-Carbonyl Linker: Introduces hydrogen-bond acceptors/donors and enables interactions with amine-recognizing targets like GPCRs .
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Isobutyl Side Chain: Enhances lipophilicity, potentially improving blood-brain barrier permeability.
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
While detailed synthetic protocols remain proprietary, retrosynthetic disconnections suggest a convergent strategy:
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Thiazolopyrimidine Core Assembly: Likely via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to install the dione functionality.
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Piperazine Substituent Introduction: Mitsunobu or Ullmann coupling could attach the 4-(4-methylphenyl)piperazine group to the core’s carbonyl .
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Isobutyl Side Chain Installation: Alkylation at position 6 using 2-methylpropyl halides under basic conditions.
Process Optimization Challenges
Key challenges include:
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Regioselectivity Control: Ensuring proper substitution at the thiazolopyrimidine C3 and C6 positions requires careful catalyst selection.
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Oxidation State Management: Maintaining the dione structure during later-stage functionalization steps necessitates inert atmosphere conditions.
Table 2: Hypothetical Synthetic Yield Optimization
| Step | Reaction Type | Yield Improvement Strategy |
|---|---|---|
| 1 | Core Cyclization | Microwave-assisted synthesis |
| 2 | Piperazine Coupling | Palladium-catalyzed Buchwald-Hartwig |
| 3 | Alkylation | Phase-transfer catalysis |
Biological Activity and Mechanistic Insights
Screening Library Performance
As a member of kinase-focused libraries, this compound demonstrates:
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IC<sub>50</sub> < 10 μM against P2X3 purinoceptors in preliminary assays .
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Selectivity Index >50 over related P2X receptors (P2X1, P2X7) in calcium flux assays .
Putative Target Engagement Mechanisms
Molecular docking studies suggest:
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Piperazine Interaction: The 4-methylphenyl-piperazine moiety occupies hydrophobic pockets in P2X3 receptors, mimicking ATP-binding motifs .
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Dione Coordination: The 5,7-dione system chelates Mg<sup>2+</sup> ions critical for receptor activation.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Piperazine-Containing Heterocycles
The target compound exhibits superior selectivity for P2X3 over P2X7 compared to analog , likely due to its isobutyl side chain occupying a subpocket in P2X3’s extracellular domain .
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